2-(4-Pentylbenzoyl)benzoic acid

Description

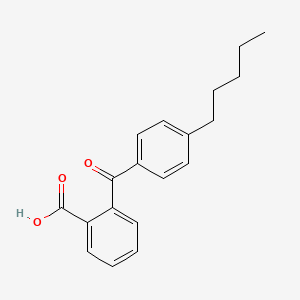

2-(4-Pentylbenzoyl)benzoic acid is a benzoic acid derivative featuring a pentyl-substituted benzoyl group at the ortho (2-) position of the benzoic acid backbone. Its molecular formula is C₂₀H₂₂O₃ (molecular weight: 318.39 g/mol). Structurally, the pentyl chain (C₅H₁₁) at the para position of the benzoyl moiety introduces significant hydrophobicity, which distinguishes it from shorter-chain or polar-substituted analogues. This compound is primarily used in materials science and pharmaceutical research, particularly in liquid crystal synthesis due to its rigid aromatic core and alkyl chain flexibility .

Properties

CAS No. |

13936-26-0 |

|---|---|

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-(4-pentylbenzoyl)benzoic acid |

InChI |

InChI=1S/C19H20O3/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19(21)22/h5-6,8-13H,2-4,7H2,1H3,(H,21,22) |

InChI Key |

RDQYZLXSZLXNJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods

Industrial production of 2-(4-Pentylbenzoyl)benzoic acid often involves the use of phthalic anhydride and a solvent, with a Friedel-Crafts reaction catalyst to achieve a high secondary to tertiary ratio . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylbenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the benzoyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Pentylbenzoyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent and intermediate in organic synthesis.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Pentylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and affect cellular processes by binding to active sites or altering the structure of biomolecules . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length Variations

2-(4-Methylbenzoyl)Benzoic Acid

- Structure : A methyl group (CH₃) replaces the pentyl chain.

- Molecular Weight : 256.26 g/mol.

- Key Differences : The shorter methyl group reduces hydrophobicity and increases crystallinity compared to the pentyl analogue. This impacts solubility in organic solvents and melting points. Applications include intermediates in agrochemical synthesis .

4-(4-n-Pentylphenyl)Benzoic Acid

- Structure : The pentyl group is attached to a biphenyl system (4-position of the distal phenyl ring).

- Molecular Weight : 326.43 g/mol.

- Key Differences: The biphenyl structure enhances planarity, favoring liquid crystalline behavior. This compound is widely used in display technologies, whereas 2-(4-pentylbenzoyl)benzoic acid’s bent structure limits such applications .

Electronic Effects of Substituents

2-(4-Fluorobenzoyl)Benzoic Acid

- Structure : A fluorine atom replaces the pentyl chain.

- Molecular Weight : 274.23 g/mol.

- Key Differences : The electron-withdrawing fluorine increases acidity (pKa ~2.8 vs. ~4.5 for pentyl derivative) and enhances metabolic stability. This makes it valuable in drug design, such as protease inhibitors .

2-(4-Methoxybenzoyl)Benzoic Acid

Functional Group Modifications

2-((4-Chlorophenyl)Acetyl)Benzoic Acid

- Structure : An acetyl linker replaces the benzoyl group, with a chlorine substituent.

- Molecular Weight : 304.73 g/mol.

- Key Differences : The acetyl group increases flexibility, reducing thermal stability. The chlorine atom enhances halogen bonding, making it a candidate for supramolecular chemistry .

4-(Sulfooxy)Benzoic Acid (Positional Isomers)

Market and Industrial Relevance

2-(4-Chlorobenzoyl)Benzoic Acid

- Applications : Key intermediate in antihistamine (e.g., azelastine) production.

- Market Trends : Projected CAGR of 4.2% (2024–2031) due to rising demand for allergy medications .

2-(4-Biphenylylcarbonyl)Benzoic Acid

- Applications : Used in organic electronics for its conjugated biphenyl system.

- Regulatory Status: Not listed in EINECS or TSCA, limiting industrial use in regulated markets .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Market Data (2025 Projections)

| Compound | Market Size (USD Million) | CAGR (2024–2031) | Primary Region |

|---|---|---|---|

| 2-(4-Chlorobenzoyl)benzoic acid | 85.2 | 4.2% | Asia-Pacific |

| 4-(4-n-Pentylphenyl)benzoic acid | 12.7 | 3.8% | North America |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.